2,4-Dibromo-5-(trifluoromethyl)aniline
Description
Contextualization of Trifluoromethyl Anilines in Modern Organic Synthesis
Trifluoromethyl anilines are a class of organic compounds that feature both an amino group (-NH₂) and a trifluoromethyl group (-CF₃) attached to a benzene (B151609) ring. The trifluoromethyl group is a highly valued substituent in modern organic and medicinal chemistry due to its unique combination of electronic and steric properties. nbinno.comnih.gov Its strong electron-withdrawing nature significantly alters the electronic environment of the aromatic ring, influencing the reactivity and pKa of the aniline (B41778) nitrogen. wikipedia.org
In the realm of medicinal chemistry, the incorporation of a trifluoromethyl group into a drug candidate is a well-established strategy to enhance its pharmacological profile. mdpi.combohrium.com Key advantages conferred by the -CF₃ group include:
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation by enzymes like Cytochrome P450. mdpi.com This can increase the biological half-life of a drug.
Lipophilicity: The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.com
Binding Affinity: The unique electronic properties and the ability of fluorine to participate in specific non-covalent interactions can lead to stronger and more selective binding to biological targets. nbinno.com
Consequently, trifluoromethyl anilines serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs, antidepressants, and HIV reverse transcriptase inhibitors, as well as numerous agrochemicals. wikipedia.orgontosight.ainih.gov Their utility as versatile building blocks stems from the presence of the reactive amino group, which can be readily modified to construct more complex molecular frameworks. ontosight.ai
Significance of Dibromoaniline Scaffolds in Synthetic Chemistry
Dibromoaniline scaffolds are aniline derivatives containing two bromine atoms on the aromatic ring. These structures are of considerable importance in synthetic chemistry primarily because the bromine atoms act as versatile synthetic handles. researchgate.netresearchgate.net Their presence allows for a range of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov
Methods such as the Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Heck reaction (for C-C bond formation with alkenes) frequently utilize aryl bromides as substrates. acs.orgnih.gov The differential reactivity of the two bromine atoms, often influenced by the electronic effects of other substituents on the ring, can sometimes allow for selective, stepwise functionalization. nih.gov This capability enables the controlled and regioselective construction of complex, polysubstituted aromatic systems from a relatively simple starting material. nih.gov
Therefore, dibromoanilines are not merely intermediates but are strategic platforms for molecular assembly. They are employed in the synthesis of heterocyclic compounds, dyes, and pharmacologically active molecules where a precisely substituted aromatic core is required. researchgate.netneliti.comsciencescholar.us
Overview of the Academic Research Trajectory and Potential of 2,4-Dibromo-5-(trifluoromethyl)aniline
This compound is a specialized chemical intermediate that combines the characteristic features of both trifluoromethyl anilines and dibromoaniline scaffolds. Its structure is defined by an aniline core substituted with a trifluoromethyl group at position 5 and bromine atoms at positions 2 and 4.
| Property | Value |
|---|---|
| CAS Number | 24115-24-0 |
| Molecular Formula | C₇H₄Br₂F₃N |
| Molecular Weight | 318.92 g/mol |
The primary documented application for this specific compound is as a key building block in the preparation of neurotropic and psychotropic agents. chemicalbook.com The trifluoromethyl group is likely incorporated to enhance the metabolic stability and central nervous system penetration of the target molecules, while the two bromine atoms provide reactive sites for further synthetic elaboration to build the final complex drug structure.
While extensive academic literature detailing a wide range of reactions for this specific molecule is not broadly available, its potential is clear from its constituent parts. The compound serves as a high-value intermediate for synthetic chemists aiming to create complex molecules with specific pharmacological profiles. Its research trajectory is closely tied to drug discovery programs that require a trifluoromethyl-substituted aniline core with multiple points for diversification, as afforded by the two bromine substituents. The combination of these functional groups in a single molecule makes this compound a potent precursor for advanced pharmaceutical candidates. chemicalbook.commdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNHSKFNNUECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481220 | |
| Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24115-24-0 | |
| Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,4 Dibromo 5 Trifluoromethyl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Nucleus
The aniline nucleus is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2), which directs incoming electrophiles to the ortho and para positions. byjus.com However, in 2,4-Dibromo-5-(trifluoromethyl)aniline, the reactivity and regioselectivity are more complex. The two bromine atoms and the trifluoromethyl (-CF3) group are electron-withdrawing, which deactivates the ring towards electrophilic attack.
The single available position for substitution is C6, which is ortho to the amino group and meta to the trifluoromethyl group. The directing effects are as follows:
Amino group (-NH2): Strongly activating, directs ortho and para (positions 2, 4, 6).
Bromine atoms (-Br): Deactivating but ortho, para-directing.
Trifluoromethyl group (-CF3): Strongly deactivating and meta-directing (positions 3, 5).
Nucleophilic Aromatic Substitution Reactions Involving Bromine Substituents
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In this compound, the trifluoromethyl group is a potent electron-withdrawing group.
Cross-Coupling Reactions
The presence of two bromine atoms makes this compound an excellent substrate for various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with aryl halides. bohrium.comorganic-chemistry.orgacs.org The this compound scaffold has been utilized as a building block in the synthesis of novel pyrazole (B372694) derivatives with potential applications as pharmaceuticals or agrochemicals.
In a specific example detailed in patent literature, this compound was reacted with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide in a Buchwald-Hartwig type C-N coupling reaction. The reaction selectively occurred at the bromine atom at the C4 position, likely due to steric hindrance at the C2 position, which is flanked by the amino group and another bromine atom.
| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Base | Solvent | Conditions | Product | Yield |
| This compound | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 °C, 2h | N-(2-bromo-4-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-5-(trifluoromethyl)phenyl)acetamide | 82% |
This interactive data table summarizes the specific conditions for a reported Palladium-catalyzed C-N coupling reaction.
This example demonstrates the utility of this compound in regioselective palladium-catalyzed amination, enabling the construction of complex molecular architectures. While this specific instance highlights C-N bond formation, the reactivity of the C-Br bonds suggests the compound is also a viable substrate for other palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and C-O couplings, though specific examples in the literature are less common. google.comlookchem.comresearchgate.net
Copper-mediated Ullmann-type reactions are a classic method for forming C-N, C-O, and C-S bonds with aryl halides, often requiring high temperatures. acs.orgwikipedia.orgorganic-chemistry.orgrsc.org These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric or catalytic amount of copper.
The reactivity of the bromine atoms in this compound makes it a potential candidate for Ullmann condensations. The electron-withdrawing nature of the trifluoromethyl group can facilitate the reaction. However, detailed research findings specifically documenting Ullmann-type reactions with this compound are scarce in the scientific literature, with palladium-catalyzed methods often being preferred due to their generally milder conditions and broader substrate scope.
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netorganic-chemistry.orgresearchgate.netprinceton.edu These reactions often involve the generation of radical intermediates through single-electron transfer (SET) processes initiated by a photoexcited catalyst.
While the application of photoredox catalysis to aniline derivatives for reactions like trifluoromethylation has been demonstrated, specific studies involving this compound in photoredox-catalyzed amination or heteroarylation are not yet widely reported. The electronic properties and the presence of multiple reactive sites on the molecule present an interesting, albeit complex, substrate for future investigations in this rapidly developing field.
Functional Group Transformations of the Amino Group
The primary amino group of this compound can undergo a variety of classical transformations, allowing for further functionalization of the molecule.
One of the most significant reactions of aromatic primary amines is diazotization, which involves treating the amine with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures. This process converts the amino group into a diazonium salt (-N2+). organic-chemistry.orgwikipedia.orgnih.gov This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. Potential transformations include:
Halogenation: Introduction of -Cl, -Br, or -I using Cu(I) salts.
Cyanation: Introduction of a -CN group using CuCN.
Hydroxylation: Introduction of an -OH group by heating in water.
Deamination: Removal of the amino group (replacement with -H) using hypophosphorous acid (H3PO2). gauthmath.comnih.gov
The application of a Sandmeyer reaction to the diazonium salt of this compound would lead to the synthesis of 1,3,5-trisubstituted benzene (B151609) derivatives, although the regiochemical outcome regarding which bromine atom might be preferentially involved in side reactions needs experimental verification.
Additionally, the amino group can readily undergo acylation . Reaction with acyl chlorides or anhydrides, typically in the presence of a base, converts the amine into the corresponding amide. gauthmath.comlibretexts.org This transformation is often used as a protecting strategy, as the resulting acetamido group is less activating and more sterically hindered than the amino group, which can allow for more controlled subsequent reactions on the aromatic ring.
Diazotization Reactions and Derivatization
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, most notably through the formation of a diazonium salt. The process of diazotization involves treating the aniline with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. ekb.egmdpi.com
The resulting 2,4-dibromo-5-(trifluoromethyl)benzenediazonium salt is a valuable intermediate that can undergo a range of subsequent reactions to introduce a wide array of functional groups onto the aromatic ring, effectively replacing the original amino group.
Key Derivatization Reactions:
Sandmeyer Reaction: This classic reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgnih.govbohrium.comorganic-chemistry.org This provides a pathway to synthesize compounds such as 1,3,5-tribromo-2-chloro-4-(trifluoromethyl)benzene or 2,4-dibromo-5-(trifluoromethyl)benzonitrile. The mechanism is thought to involve a radical pathway. bohrium.com
Schiemann Reaction: While not a Sandmeyer reaction, the Schiemann reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.
Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid (e.g., HBr) to introduce a halogen.
Synthesis of Azo Dyes: The diazonium salt can act as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form brightly colored azo compounds. ekb.egsphinxsai.comunb.canih.gov The general route involves the diazotization of the primary aromatic amine followed by coupling with one or more nucleophiles. sphinxsai.com The specific color and properties of the resulting dye would depend on the chosen coupling partner.
| Reaction Type | Reagents | Product Type |
| Diazotization | NaNO₂, HCl (0-5 °C) | Aryl Diazonium Salt |
| Sandmeyer (Chlorination) | CuCl | Aryl Chloride |
| Sandmeyer (Bromination) | CuBr | Aryl Bromide |
| Sandmeyer (Cyanation) | CuCN | Aryl Nitrile |
| Azo Coupling | Electron-rich arene (e.g., phenol, aniline) | Azo Dye |
Acylation, Alkylation, and Other N-Functionalization Strategies
The lone pair of electrons on the nitrogen atom of the amino group in this compound allows for a variety of N-functionalization reactions.
Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield N-(2,4-dibromo-5-(trifluoromethyl)phenyl)acetamide. This transformation is often used to protect the amino group or to modify the electronic properties of the molecule.
Alkylation: N-alkylation of anilines can be achieved with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a challenge. le.ac.uk Classic Friedel-Crafts alkylation of anilines using alkyl halides and a Lewis acid is often problematic due to the coordination of the Lewis acid with the basic nitrogen atom. le.ac.uk More modern methods, such as visible-light-induced N-alkylation, offer alternative routes. nih.gov
Arylation: N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the aniline with an aryl halide. This would lead to the formation of a diarylamine. Microwave-mediated N-arylation has also been shown to be an efficient method for the synthesis of N-arylated products. beilstein-journals.org
Reactivity Governed by the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and the molecule as a whole.
Influence on Aromatic Ring Electron Density and Reactivity
The high electronegativity of the fluorine atoms in the trifluoromethyl group causes a strong inductive electron withdrawal from the aromatic ring. This effect has several important consequences:
Deactivation of the Aromatic Ring: The withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) reactions compared to benzene. byjus.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgdokumen.publumenlearning.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group, along with the bromine atoms, can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups. mdpi.comsemanticscholar.orgnih.gov A suitable nucleophile could potentially displace one of the bromine atoms, especially under forcing conditions.
Reactions Involving the Trifluoromethyl Moiety (e.g., formation of trifluorinated and gem-difluorinated compounds)
The trifluoromethyl group is generally considered to be highly stable and robust due to the strength of the C-F bond. nih.gov However, under certain conditions, it can undergo transformations.
C-F Bond Activation: While challenging, the selective activation of a single C-F bond in a trifluoromethyl group is possible. For instance, catalytic methods have been developed for the reduction of ArCF3 to ArCF2H. nih.govnih.govrsc.org These transformations often require specific transition metal catalysts and reaction conditions.
Hydrolysis: Under harsh acidic conditions, such as concentrated sulfuric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH).
Radical-Mediated Coupling Events in Related Systems
While specific radical-mediated coupling reactions involving this compound are not extensively documented, the reactivity of related systems suggests potential pathways. The Sandmeyer reaction, for example, is believed to proceed through an aryl radical intermediate. bohrium.com
Furthermore, radical reactions involving aryl halides and trifluoromethylated arenes are known. For instance, silylboronate-mediated radical cross-coupling reactions of aryl fluorides with arylalkanes have been developed, which proceed via the cleavage of C-F and C-H bonds. le.ac.uk This suggests that the C-Br bonds in this compound could potentially participate in radical coupling reactions under appropriate conditions, such as those involving transition metal catalysis or photoredox catalysis. The formation of biaryl compounds or the introduction of other functional groups via a radical mechanism could be envisioned.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
No experimental FTIR spectra or detailed vibrational band assignments for 2,4-Dibromo-5-(trifluoromethyl)aniline have been found in the reviewed literature.
Similarly, there is no available experimental Raman spectroscopic data for this compound in published scientific sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Specific ¹H NMR chemical shifts and coupling constants for this compound are not available in the current body of scientific literature.
Detailed experimental ¹³C NMR data for this compound has not been reported.
Experimental ¹⁹F NMR spectroscopic data, which would be particularly insightful for the trifluoromethyl group of this compound, is not present in the available literature.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule, providing insights that are often unattainable from one-dimensional spectra alone. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental in confirming the substitution pattern on the aromatic ring. srce.hrresearchgate.net
COrrelation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, the two aromatic protons (H-3 and H-6) are separated by four bonds and are not expected to show a COSY correlation. The absence of cross-peaks between the aromatic signals in a COSY spectrum would support their isolated nature on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment reveals direct, one-bond correlations between protons and the carbon atoms to which they are attached. youtube.com This technique would show two distinct cross-peaks in the aromatic region, definitively linking the proton signal at H-3 to the carbon C-3 and the proton signal at H-6 to the carbon C-6. This allows for the unambiguous assignment of the protonated aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. youtube.comyoutube.com For this compound, the long-range correlations are the key to confirming the arrangement of all substituents. The proton at H-3 would be expected to show correlations to the quaternary carbons C-1, C-2, C-4, and C-5. Similarly, the proton at H-6 would show correlations to C-1, C-2, C-4, and C-5. The observation of a correlation from H-6 to the carbon of the trifluoromethyl group would be particularly informative, confirming their spatial proximity. These correlations provide irrefutable evidence for the assigned structure.
| Proton | Expected HMBC Correlations (2-3 bonds) |
| H-3 | C-1, C-2, C-4, C-5 |
| H-6 | C-1, C-2, C-4, C-5, -CF3 |
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. documentsdelivered.com The molecular formula for this compound is C₇H₄Br₂F₃N. chemicalbook.compharmaffiliates.com HRMS analysis would yield a measured mass that corresponds very closely to the calculated theoretical monoisotopic mass.
A key confirmatory feature in the mass spectrum of this compound is the isotopic pattern created by the two bromine atoms. The naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, exist in an approximate 1:1 ratio. This results in a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing a clear signature for the presence of two bromine atoms in the molecule. srce.hr
| Parameter | Value | Source |
| Molecular Formula | C₇H₄Br₂F₃N | chemicalbook.compharmaffiliates.comsigmaaldrich.com |
| Average Molecular Weight | 318.92 g/mol | chemicalbook.com |
| Calculated Monoisotopic Mass | 316.866257 Da | Calculated |
| Characteristic Isotopic Pattern | M:M+2:M+4 peaks in a ~1:2:1 ratio | srce.hr |
X-ray Crystallography for Solid-State Structure Determination
While NMR and mass spectrometry elucidate the molecular formula and atomic connectivity, X-ray crystallography provides the definitive, three-dimensional structure of a compound in the solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern to map the precise location of each atom.
Although a specific crystal structure for this compound has not been publicly reported, analysis of a suitable single crystal would provide a wealth of structural information. This would include:
Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring and the bond distances between carbon, bromine, nitrogen, and fluorine atoms.
Molecular Conformation: Determining the planarity of the aromatic ring and the orientation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups relative to the ring.
Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice, identifying non-covalent interactions such as hydrogen bonding (e.g., between the amino group of one molecule and an electronegative atom of a neighboring molecule) and halogen bonding.
Data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below, which is based on data for the related compound 2,4-dibromoaniline. nih.gov
| Parameter | Hypothetical Value for C₇H₄Br₂F₃N |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 11.2 |
| b (Å) | 16.2 |
| c (Å) | 4.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 744.5 |
| Z | 4 |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-dibromo-5-(trifluoromethyl)aniline, DFT studies would provide fundamental insights into its chemical behavior.
Molecular Geometry Optimization and Conformational Analysis
A DFT study would begin with the optimization of the molecular geometry to find the lowest energy conformation. This would involve calculating bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-N, C-Br, C-C, and C-F bond lengths, as well as the geometry of the aniline (B41778) ring and the orientation of the amino and trifluoromethyl groups. Conformational analysis would explore the rotational barriers of the amino and trifluoromethyl groups to identify the most stable spatial arrangement of the atoms.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP) Maps)
Analysis of the electronic structure would provide information about the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the electronegative bromine, fluorine, and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the amino group and the aromatic ring would likely be regions of positive potential.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) could be calculated and compared with experimental data to confirm the molecular structure. The calculation of vibrational frequencies would correspond to the infrared (IR) and Raman spectra of the molecule, aiding in the assignment of experimental spectral bands to specific molecular vibrations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
TD-DFT is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). A TD-DFT calculation for this compound would provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Analysis of Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)
Local reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations would identify which atoms in the this compound molecule are most likely to participate in chemical reactions.
Prediction of Nonlinear Optical (NLO) Properties
Computational methods can also be used to predict the nonlinear optical (NLO) properties of a molecule. These properties are related to how a material responds to an applied electromagnetic field. Calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would indicate the potential of this compound for use in NLO applications.
Without dedicated research, any data presented in tables for these properties would be purely speculative. Therefore, no data tables are included in this article.
Intramolecular Interactions Analysis (e.g., AIM (Atoms in Molecules) Theory)
A comprehensive review of scientific literature and computational chemistry databases did not yield any specific studies that have performed an Atoms in Molecules (AIM) theoretical analysis on this compound. This highly specific type of quantum chemical calculation, which is used to analyze the topology of the electron density and characterize chemical bonding and other intramolecular interactions, has not been published for this particular compound.
Therefore, detailed research findings, including data on bond critical points, electron density (ρ), the Laplacian of the electron density (∇²ρ), and other AIM-derived parameters for this compound, are not available in the public domain. The generation of scientifically accurate data tables and a thorough discussion of the intramolecular interactions based on AIM theory for this molecule is not possible without access to a dedicated computational study.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor and Intermediate in the Synthesis of Complex Organic Molecules
2,4-Dibromo-5-(trifluoromethyl)aniline serves as a crucial starting material for building complex organic structures, particularly those containing fluorine. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this aniline (B41778) derivative a sought-after intermediate in pharmaceutical and agrochemical research. The two bromine atoms act as versatile handles for introducing further molecular complexity through various chemical transformations.
Synthetic Building Block for Diverse Heterocyclic Compounds
The aniline moiety is a cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles. This compound is an ideal substrate for constructing heterocyclic systems where the dibromo-trifluoromethylphenyl scaffold can be incorporated to modulate the electronic and biological properties of the final compound.
The synthesis of fused heterocyclic systems often relies on condensation and cyclization reactions involving aniline derivatives.
Quinoxalines: These bicyclic heterocycles are typically synthesized via the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This compound can be readily converted into the required 1,2-diamino-4-bromo-5-(trifluoromethyl)benzene intermediate through a standard nitration and subsequent reduction sequence. This diamine can then undergo cyclocondensation to yield highly functionalized quinoxaline (B1680401) derivatives. nih.govmdpi.com These products are valuable scaffolds in medicinal chemistry, with applications as antitumor agents. mdpi.com
Quinolines: While numerous methods exist for quinoline (B57606) synthesis, strategies involving anilines, such as the Skraup or Doebner-von Miller reactions, can be employed. These reactions allow the aniline to form the core of the quinoline ring system, carrying the dibromo- and trifluoromethyl-substituents into the final structure. A metal-free approach for synthesizing quinoline alkaloids and their analogues often starts from dihydroquinolin-4-ones, which can be prepared from the corresponding anilines.
Phenazines and Phenoxazines: Phenazines and phenoxazines are tricyclic systems with significant biological and material applications. nih.govnih.gov Syntheses of these compounds often involve the coupling of ortho-substituted anilines. For example, the reaction of a substituted 2-aminophenol (B121084) with a dihalobenzene can yield a phenoxazine. nih.gov Similarly, modular synthetic routes have been developed to produce fluorinated 2,4-dibromo-1-hydroxyphenazines from fluorinated anilines, showcasing a pathway where this compound could serve as a key precursor.
The following table summarizes potential synthetic pathways for these heterocycles starting from this compound.
Table 1: Synthetic Pathways to Bicyclic and Tricyclic Heterocycles
| Target Heterocycle | Key Intermediate from Starting Aniline | Typical Reaction Type |
|---|---|---|
| Quinoxaline | 1,2-Diamino-4-bromo-5-(trifluoromethyl)benzene | Cyclocondensation |
| Quinoline | This compound (direct use) | Skraup/Doebner-von Miller Reaction |
| Phenazine | This compound | Oxidative Cyclization |
| Phenoxazine | This compound | Condensation with Catechol Derivatives |
Benzotriazoles are a class of heterocyclic compounds with broad applications, from corrosion inhibitors to pharmaceuticals. gsconlinepress.com The standard synthesis involves the diazotization of an ortho-phenylenediamine. gsconlinepress.comresearchgate.net As with quinoxaline synthesis, this compound can be converted to the corresponding ortho-diamine, which is then treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic conditions) to form the triazole ring. This method allows for the direct incorporation of the trifluoromethyl and bromo-substituents onto the benzotriazole (B28993) core, creating novel derivatives for biological screening. researchgate.netgoogle.comnih.gov
Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules efficiently. mdpi.comrsc.orgrsc.org The formation of N-bicyclic heterocycles can be achieved through transition-metal-catalyzed C-H activation/annulation reactions or other cyclization strategies. rsc.orgamanote.com The functional groups on this compound make it a suitable substrate for such advanced catalytic cycles, enabling the synthesis of novel and complex heterocyclic frameworks.
Intermediates in the Formation of Specific Trifluoromethylated Derivatives
The trifluoromethyl group is a highly sought-after moiety in drug design. nih.gov Syntheses that begin with a pre-trifluoromethylated building block like this compound are often more efficient than methods that introduce the CF3 group at a later stage. This compound serves as a valuable intermediate, carrying the trifluoromethyl group through multi-step syntheses to deliver complex, fluorinated final products. For example, its use in the synthesis of the aforementioned heterocycles (quinoxalines, quinolines, etc.) directly leads to trifluoromethylated versions of these important scaffolds. mdpi.com
Substrate in Novel Cross-Coupling Methodologies for C–C and C–N Bond Formation
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. numberanalytics.comyoutube.comtcichemicals.com this compound, with its two bromine atoms, is an excellent substrate for these reactions.
The electronic environment of the two bromine atoms is different: one is ortho to the activating amino group, while the other is para. This difference in reactivity can potentially be exploited for selective, sequential cross-coupling reactions. For instance, a milder catalytic system might preferentially react at one position, allowing for the introduction of a specific group, followed by a second, different cross-coupling reaction at the other bromine atom. This stepwise functionalization enables the synthesis of highly complex and unsymmetrical aromatic compounds.
C–C Bond Formation: Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings can be used to form new C-C bonds at the bromine positions. nih.govyoutube.com This allows for the introduction of various alkyl, alkenyl, or aryl groups, significantly expanding the molecular diversity accessible from this starting material. nih.govorganic-chemistry.orgorganic-chemistry.org
C–N Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. tcichemicals.com This reaction could be used to couple various amines or N-heterocycles to the aromatic ring of this compound, replacing one or both bromine atoms. researchgate.netnih.govnih.gov This is a direct route to more complex aniline derivatives and nitrogen-containing scaffolds.
The potential for selective functionalization is a key feature, as demonstrated in studies on other dihaloarenes. researchgate.net
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Bond Formed | Reagent Type | Potential Outcome |
|---|---|---|---|
| Suzuki-Miyaura | C-C | Organoboron compounds | Arylation, Alkylation |
| Stille | C-C | Organotin compounds | Arylation, Vinylation |
| Buchwald-Hartwig | C-N | Amines, Amides | Amination, Heterocycle attachment |
| Sonogashira | C-C | Terminal alkynes | Alkynylation |
Utility in the Development of Advanced Materials
This compound serves as a promising precursor for the synthesis of specialized polymers and functional organic materials. The presence of two bromine atoms allows for its use as a monomer in various polymerization reactions, such as polycondensation or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). These methods enable the creation of novel polymers with a backbone incorporating the trifluoromethyl-substituted aniline unit.
The incorporation of the this compound moiety into a material's structure can significantly influence its physical and chemical properties.
Electronic Characteristics: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. When this compound is polymerized, for instance, into a polyaniline derivative, the -CF3 groups along the polymer chain can modify the electronic properties of the resulting material. This can lead to the development of conductive polymers with tailored band gaps and conductivity levels, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) or as components in sensors.
Thermal Characteristics: The carbon-fluorine bond is exceptionally strong, and the inclusion of trifluoromethyl groups in organic molecules is a well-established strategy for enhancing thermal stability. Materials and polymers synthesized from this compound are expected to exhibit improved resistance to thermal degradation. This enhanced stability is a critical attribute for materials used in high-temperature electronic applications or as high-performance engineering plastics.
Liquid Crystalline Properties: Fluorinated groups, particularly the trifluoromethyl group, are known to influence the mesomorphic (liquid crystal) behavior of organic molecules. nih.gov The stability and bulkiness of the -CF3 group can impact molecular packing and intermolecular interactions. nih.gov By incorporating this compound into the structure of potential liquid crystals, it is possible to design new materials with specific phase transition temperatures and dielectric anisotropies, which are crucial for applications in liquid-crystal displays (LCDs). nih.gov
Potential Role as a Ligand in Catalytic Systems
The aniline functional group in this compound possesses a nitrogen atom with a lone pair of electrons, making it capable of acting as a ligand to coordinate with various metal centers. This allows for the formation of novel organometallic complexes that can be investigated for their catalytic activity.
The electronic environment of the coordinating nitrogen atom can be finely tuned by the substituents on the aromatic ring. The presence of two bromine atoms and a trifluoromethyl group makes the aniline ring electron-deficient. This electronic modification would, in turn, influence the properties of the resulting metal complex. For example, it could affect the Lewis acidity of the metal center or the stability of different oxidation states during a catalytic cycle.
While specific catalytic applications for ligands derived directly from this compound are not extensively documented, the principles of coordination chemistry suggest their potential utility. Transition metal complexes featuring ligands with tailored electronic properties are central to the development of new catalysts for a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions. nih.gov The synthesis of metal complexes from this aniline derivative could lead to catalysts with unique reactivity and selectivity profiles. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings for 2,4-Dibromo-5-(trifluoromethyl)aniline
Scholarly interest in this compound primarily stems from its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of two bromine atoms at the ortho and para positions to the amino group, combined with the electron-withdrawing nature of the trifluoromethyl group, imparts distinct reactivity to the molecule.
Published research, though not extensive, highlights its application in the preparation of neurotropic and psychotropic agents. chemicalbook.com The aniline (B41778) moiety serves as a handle for various transformations, including diazotization and subsequent Sandmeyer-type reactions, while the bromine atoms are amenable to a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse functionalities, leading to the construction of elaborate molecular architectures with potential biological activity.
Key academic findings have demonstrated that the strategic placement of the bromine and trifluoromethyl groups influences the regioselectivity of subsequent reactions. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, yet the activating and ortho-, para-directing amino group facilitates electrophilic substitution, albeit under controlled conditions. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environments, can also be exploited for sequential functionalization, offering a pathway to asymmetrically substituted aniline derivatives.
Emerging Trends in Organofluorine Chemistry and Trifluoromethyl Aniline Derivatives
The broader field of organofluorine chemistry is experiencing a renaissance, driven by the profound impact of fluorine on the physicochemical and biological properties of organic molecules. mdpi.comnih.gov Trifluoromethylated anilines, as a class of compounds, are at the forefront of this trend. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.gov
Emerging trends in this area include the development of novel and more efficient methods for the introduction of the trifluoromethyl group into aromatic rings. While classical methods often require harsh conditions, modern approaches focus on milder, more selective catalytic systems. Furthermore, the late-stage functionalization of complex molecules with trifluoromethylated aniline moieties is a growing area of interest, enabling the rapid generation of analog libraries for drug discovery programs.
The unique electronic properties of trifluoromethyl anilines are also being harnessed in the design of advanced materials. Their incorporation into polymers and organic electronic materials can modulate properties such as thermal stability, conductivity, and optical characteristics. The development of novel monomers based on trifluoromethyl aniline derivatives is an active area of research with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Unexplored Reactivity Pathways and Synthetic Opportunities
Despite its potential, the full synthetic utility of this compound remains largely untapped. Several unexplored reactivity pathways and synthetic opportunities warrant investigation.
One promising area is the selective functionalization of the C-H bonds of the aromatic ring. While the ring is generally deactivated, recent advances in C-H activation/functionalization methodologies could open new avenues for introducing additional substituents. The development of catalysts that can selectively target a specific C-H bond in the presence of the existing functional groups would be a significant breakthrough.
The reactivity of the amino group also presents further opportunities. Beyond its use as a directing group or a nucleophile, it can be transformed into other functionalities, such as a nitro group or an azide, which can then participate in a variety of cycloaddition and rearrangement reactions. Furthermore, the development of novel protecting group strategies for the amino function could enable a broader range of synthetic transformations on the aromatic core.
The simultaneous presence of two bromine atoms offers a platform for double cross-coupling reactions to synthesize extended π-conjugated systems or macrocyclic structures. Investigating the stepwise and selective coupling at the C2 and C4 positions could lead to the synthesis of novel ligands for catalysis or functional materials with tailored properties.
Potential for Integration into Novel Methodologies for Targeted Synthesis and Material Design
The unique structural features of this compound make it an ideal candidate for integration into novel synthetic methodologies aimed at targeted synthesis and advanced material design.
In the realm of targeted synthesis, this compound can serve as a key building block for the construction of libraries of bioactive compounds. By employing combinatorial chemistry approaches and leveraging the reactivity of the bromine and amino functionalities, a diverse range of derivatives can be rapidly synthesized and screened for biological activity against various therapeutic targets. Its utility in the synthesis of neurotropic and psychotropic agents suggests its potential as a scaffold for developing new treatments for neurological and psychiatric disorders. chemicalbook.com
For material design, the incorporation of the this compound unit into polymer backbones or as pendant groups can impart desirable properties such as flame retardancy (due to the high halogen content) and enhanced thermal and chemical stability (conferred by the trifluoromethyl group). The potential for post-polymerization modification via the bromine atoms offers a route to functional materials with tunable properties. For instance, cross-linking through the bromine sites could lead to the formation of robust polymer networks with applications in coatings and composites.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2,4-Dibromo-5-(trifluoromethyl)aniline, and how can bromination regioselectivity be controlled?
Methodological Answer:
The synthesis typically starts with a trifluoromethyl-substituted aniline precursor. Bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃). For regioselective bromination at the 2- and 4-positions:
- Directed Bromination: The trifluoromethyl (-CF₃) group acts as a meta-directing substituent, but steric and electronic effects from additional substituents (e.g., amino groups) may alter reactivity. Use low temperatures (0–5°C) to minimize over-bromination.
- Stepwise Bromination: Sequential bromination steps (e.g., brominating at the 4-position first using HBr/H₂O₂, followed by 2-bromination with NBS) improve regiocontrol .
- Validation: Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using ¹H/¹³C NMR (e.g., coupling patterns for aromatic protons) .
Basic Question: How can spectroscopic techniques (NMR, FT-IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: The aromatic protons adjacent to electron-withdrawing groups (Br, -CF₃) show deshielding. For example, protons at the 6-position (para to -CF₃) appear as a singlet due to symmetry, while protons at the 1- and 3-positions (ortho to Br) exhibit splitting patterns .
- ¹³C NMR: The -CF₃ group causes a distinct upfield shift (~120–125 ppm for CF₃). Brominated carbons (C-2 and C-4) appear downfield (~110–130 ppm) .
- FT-IR: Confirm N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Absence of peaks at ~1700 cm⁻¹ rules out carbonyl by-products .
Advanced Question: How do electronic effects of the -CF₃ and Br substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and activating the para/ortho positions for nucleophilic substitution. Bromine atoms act as leaving groups in Pd-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig). Key considerations:
- Catalyst Selection: Use Pd(OAc)₂ with bulky ligands (XPhos, SPhos) to enhance reactivity with electron-deficient aryl bromides .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions.
- Competing Pathways: The -CF₃ group may deactivate the ring toward electrophilic substitution, necessitating harsher conditions (e.g., elevated temperatures) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
Discrepancies often arise from differences in:
- Substituent Positioning: Minor structural variations (e.g., bromine vs. chlorine) drastically alter bioactivity. Use X-ray crystallography or DFT calculations to compare electronic profiles .
- Assay Conditions: Varying pH or solvent polarity affects protonation of the aniline group. Standardize assays using buffered aqueous solutions (pH 7.4) .
- Metabolic Stability: The -CF₃ group enhances stability, but bromine may increase toxicity. Perform comparative studies with deuterated analogs (e.g., CF₃ vs. CD₃) to isolate effects .
Basic Question: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (Acute Tox. 4 classification) .
- Spill Management: Neutralize spills with a 1:1:1 mixture of sand, sodium carbonate, and vermiculite. Collect residues in sealed containers for hazardous waste disposal .
- Storage: Store in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent degradation .
Advanced Question: How can computational methods (DFT, NBO) predict the electronic properties and regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- NBO Analysis: Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) between -CF₃ and Br substituents. Stronger electron withdrawal by -CF₃ increases positive charge at the 5-position, directing reactions to the 2- and 4-positions .
- Solvent Modeling: Include solvent effects (e.g., PCM for DMSO) to refine reaction pathway predictions .
Basic Question: What are the key applications of this compound in materials science?
Methodological Answer:
- Polymer Synthesis: The -CF₃ group enhances thermal stability and hydrophobicity in rod-coil block copolymers. Use atom-transfer radical polymerization (ATRP) with brominated aniline initiators .
- Liquid Crystals: Bromine atoms facilitate cross-coupling to create mesogenic units with tailored dielectric properties .
Advanced Question: How does the compound’s basicity compare to other trifluoromethyl-substituted anilines, and what experimental methods quantify this?
Methodological Answer:
- Basicity Trends: The -CF₃ group reduces basicity (pKa ~1–2) compared to unsubstituted aniline (pKa ~4.6). Bromine further decreases basicity via inductive effects. Measure pKa potentiometrically in aqueous methanol .
- Comparative Studies: Use Hammett plots to correlate substituent effects (σ values: -CF₃ = +0.54, -Br = +0.23). The combined σ value predicts additive electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
